2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a triazole ring, and a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Thienyl-Triazole Intermediate: The initial step involves the synthesis of the 5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazole intermediate. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Thioether Formation: The intermediate is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Acetamide Formation: The final step involves the coupling of the thioether intermediate with 2-(difluoromethoxy)phenylacetic acid or its derivative to form the acetamide. This step can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and triazole rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the bromo group to form the corresponding thiol or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromo group in the thienyl ring can be substituted with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced derivatives.
Substitution: Formation of substituted thienyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-chloro-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(difluoromethoxy)phenyl]acetamide
- **2-{[5-(4-fluoro-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(difluoromethoxy)phenyl]acetamide
- **2-{[5-(4-methyl-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(difluoromethoxy)phenyl]acetamide
Uniqueness
The uniqueness of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, allows for unique reactivity and interactions that are not observed in its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N4O2S2/c1-23-14(12-6-9(17)7-26-12)21-22-16(23)27-8-13(24)20-10-4-2-3-5-11(10)25-15(18)19/h2-7,15H,8H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFAZRUIRKOJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC(F)F)C3=CC(=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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